molecular formula C8H6ClF4NS B14335904 3-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline CAS No. 100280-17-9

3-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline

Cat. No.: B14335904
CAS No.: 100280-17-9
M. Wt: 259.65 g/mol
InChI Key: KUFOGLLQLNDGKU-UHFFFAOYSA-N
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Description

3-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline is an organic compound that belongs to the class of anilines It features a benzene ring substituted with a chlorine atom, a tetrafluoroethylsulfanyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline typically involves the reaction of 3-chloroaniline with 1,1,2,2-tetrafluoroethylthiol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-100°C)

    Catalyst: Acidic or basic catalysts, depending on the specific reaction pathway

    Solvent: Common solvents include dichloromethane or toluene

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems can enhance the efficiency of the synthesis process, reducing the number of steps and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives

    Reduction: Amines

    Substitution: Various substituted anilines

Scientific Research Applications

3-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The tetrafluoroethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
  • 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline

Uniqueness

3-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline is unique due to the presence of the tetrafluoroethylsulfanyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

100280-17-9

Molecular Formula

C8H6ClF4NS

Molecular Weight

259.65 g/mol

IUPAC Name

3-chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline

InChI

InChI=1S/C8H6ClF4NS/c9-5-3-4(14)1-2-6(5)15-8(12,13)7(10)11/h1-3,7H,14H2

InChI Key

KUFOGLLQLNDGKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)SC(C(F)F)(F)F

Origin of Product

United States

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